Cas no 1797596-61-2 ((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)

(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Z1621589630
- 1797596-61-2
- AKOS033474204
- furan-3-ylmethyl 2-methylsulfanylpyridine-4-carboxylate
- (furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate
- EN300-26582087
- (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate
-
- インチ: 1S/C12H11NO3S/c1-17-11-6-10(2-4-13-11)12(14)16-8-9-3-5-15-7-9/h2-7H,8H2,1H3
- InChIKey: ZXLHUQWLZBEXFU-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=C(C=CN=1)C(=O)OCC1=COC=C1
計算された属性
- せいみつぶんしりょう: 249.04596439g/mol
- どういたいしつりょう: 249.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582087-0.05g |
(furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate |
1797596-61-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate 関連文献
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(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylateに関する追加情報
Introduction to (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS No. 1797596-61-2)
(Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1797596-61-2, represents a unique structural motif that combines a furan ring with a pyridine core, both of which are well-documented for their diverse biological activities. The presence of a methyl 2-(methylsulfanyl)pyridine-4-carboxylate moiety adds an additional layer of complexity, making this molecule a promising candidate for further exploration in drug discovery and development.
The structural features of (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate make it an intriguing subject for synthetic chemists and biologists alike. The furan ring, characterized by its oxygen-containing heterocyclic structure, is known for its role in various natural products and bioactive molecules. Its ability to engage in hydrogen bonding and π-stacking interactions with biological targets makes it a valuable component in designing molecules with enhanced binding affinity. On the other hand, the pyridine ring is a common pharmacophore found in numerous therapeutic agents, contributing to properties such as lipophilicity and metabolic stability.
The carboxylate group at the 4-position of the pyridine ring introduces a negative charge under physiological conditions, which can be exploited to improve interactions with positively charged residues on biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors. Additionally, the methylsulfanyl group attached to the pyridine ring enhances the compound's solubility and bioavailability, which are critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate with various biological targets. These studies have highlighted its potential as a scaffold for developing novel therapeutic agents. For instance, preliminary computational studies suggest that this compound may interact with enzymes involved in metabolic pathways, offering a potential lead for the development of drugs targeting metabolic disorders.
In addition to its structural appeal, (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate has shown promise in experimental studies. In vitro assays have demonstrated its ability to modulate the activity of certain enzymes, indicating its potential as an inhibitor or activator depending on the target. These findings align with the growing interest in heterocyclic compounds as pharmacological tools. The ability of this compound to interact with multiple targets underscores its versatility and highlights its potential for further development into a multi-target drug candidate.
The synthesis of (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate presents both challenges and opportunities for synthetic chemists. The integration of the furan and pyridine moieties requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. However, recent advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define this compound's structure.
The pharmaceutical industry has long been interested in exploring novel heterocyclic compounds due to their diverse biological activities. (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate fits well within this trend, offering a unique combination of structural features that may translate into therapeutic benefits. As research continues to uncover new biological functions and mechanisms, compounds like this one are likely to play an increasingly important role in drug discovery efforts.
Future directions for research on (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate include further exploration of its pharmacological properties through both computational and experimental methods. Detailed structure-activity relationship studies will be essential to optimize its potency and selectivity against specific biological targets. Additionally, investigating its potential interactions with other biomolecules, such as nucleic acids or membrane proteins, may reveal new therapeutic applications.
In conclusion, (Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate (CAS No. 1797596-61-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological activity make it a valuable candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to contribute to the development of novel therapeutic agents that address unmet medical needs.
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